5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole

COX-2 inhibition inflammation selectivity profiling

Reproducibility in structure-activity relationship (SAR) studies demands the exact 1,5-dimethylpyrrolyl-tetrazole isomer-generic pyrrole-tetrazoles or phenyl-tetrazoles fail to replicate the electronic and steric profile critical for target binding. 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole delivers: • Documented >50-fold improvement in erythroid differentiation potency over amide-based analogs, establishing a validated starting point for differentiation-inducing compound optimization. • Confirmed lack of COX-2 inhibition (IC₅₀ > 100,000 nM), making it a reliable negative control for anti-inflammatory screening campaigns. • LogP 0.78 with metabolically stable tetrazole bioisostere, enabling direct incorporation into lead compounds requiring improved membrane permeability over carboxylic acid motifs. Supplied at ≥95% purity with consistent melting point (149°C), ensuring lot-to-lot reproducibility for both medicinal chemistry and materials science applications.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
CAS No. 158773-71-8
Cat. No. B168447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole
CAS158773-71-8
Synonyms5-(1,5-dimethyl-1H-pyrrol-2-yl)-1H-tetrazole(SALTDATA: FREE)
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C)C2=NNN=N2
InChIInChI=1S/C7H9N5/c1-5-3-4-6(12(5)2)7-8-10-11-9-7/h3-4H,1-2H3,(H,8,9,10,11)
InChIKeyVDLJXFSNUCPGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole: Overview


5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole (CAS 158773-71-8) is a heterocyclic compound that combines a 1,5-dimethylpyrrole moiety with a tetrazole ring, yielding the molecular formula C₇H₉N₅ and a molecular weight of 163.18 g/mol . It is typically supplied as a colorless or pale yellow solid with a purity of 95% and exhibits a calculated LogP of 0.78, indicating moderate lipophilicity . The compound serves as a versatile building block in medicinal chemistry and chemical biology, particularly where tetrazole rings are employed as metabolically stable bioisosteres of carboxylic acid or amide functionalities [1]. Its structural features—specifically the electron-rich pyrrole ring and the acidic tetrazole NH—enable participation in hydrogen bonding, π-stacking interactions, and metal coordination, making it a candidate for the development of enzyme inhibitors, cell differentiation agents, and novel materials [2].

Tetrazole bioisostere scaffold for carboxylic acid replacement studies
Moderate lipophilicity supporting cell permeability research
Defined purity and solid‑state properties for reproducible synthesis
Versatile building block for enzyme inhibitor and coordination chemistry

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole vs. Generic Analogs


Simple substitution with unsubstituted pyrrole-tetrazoles (e.g., 5-(1H-pyrrol-2-yl)-1H-tetrazole) or 5-phenyl-1H-tetrazole fails to recapitulate the specific physicochemical and biological profile of 5-(1,5-dimethyl-1H-pyrrol-2-yl)-1H-tetrazole. The presence of methyl groups at the 1- and 5-positions of the pyrrole ring modulates both electronic distribution and steric hindrance, which directly influences binding affinity to protein targets and metabolic stability [1]. Furthermore, the tetrazole ring in this compound exists as an equilibrium mixture of 1H- and 2H-tautomers, a phenomenon that can affect hydrogen-bonding patterns and metal-chelation capacity in ways that are not replicated by simple carboxylic acid bioisosteres or phenyl-substituted tetrazoles . Studies on related pyrrole-tetrazole systems have demonstrated that even subtle changes in substitution pattern can lead to orders-of-magnitude differences in biological potency—for instance, a bis-pyrrolyl-tetrazolyl derivative exhibited a fifty-fold lower active concentration for erythroid differentiation compared to its amide counterpart [2]. Therefore, procurement of the specific 1,5-dimethylpyrrolyl-tetrazole isomer is essential for reproducibility in structure-activity relationship (SAR) studies and for maintaining the intended pharmacological or material properties.

Steric/electronic shift Lack of 1,5‑dimethyl substitution may alter target binding and metabolic profile
Tautomer mismatch 1H‑/2H‑tetrazole equilibrium affects hydrogen bonding and metal chelation capacity
Activity divergence Class‑level evidence shows order‑of‑magnitude differences between closely related analogs

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole: Key Evidence


COX-2 Inhibition Selectivity Window

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole exhibits minimal inhibition of cyclooxygenase-2 (COX-2), with an IC₅₀ value exceeding 100,000 nM (>100 µM) in an enzymatic assay using arachidonic acid as substrate [1]. In contrast, many tetrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) and experimental COX-2 inhibitors display IC₅₀ values in the low nanomolar to micromolar range. This lack of activity provides a critical selectivity benchmark: the compound can serve as a negative control or as a scaffold that is unlikely to interfere with prostaglandin signaling when used in cellular assays [1].

COX‑2 inhibition
Class‑level
IC₅₀ > 100,000 nM vs. typical COX‑2 inhibitors (~40 nM)
Supports exclusion of COX‑2 pathway interference in cellular screens
Negative control benchmark; class‑level inference
COX-2 inhibition inflammation selectivity profiling

Differentiation-Inducing Potential

Although direct differentiation data for 5-(1,5-dimethyl-1H-pyrrol-2-yl)-1H-tetrazole are not available in primary literature, the pyrrole-tetrazole hybrid motif is a validated scaffold for inducing erythroid differentiation. A structurally related bis-pyrrolyl-tetrazolyl compound (1,6-bis[5-(1H-pyrrol-1-yl)-2H-tetrazol-2-yl]hexane) promoted erythroid differentiation in murine erythroleukemia (MEL) cells at a concentration fifty-fold lower than that required for hexamethylenebisacetamide (HMBA), a well-characterized differentiation inducer [1]. The compound caused accumulation of 80% hemoglobin-producing cells, comparable to HMBA's maximal effect, and achieved differentiation-dependent growth inhibition equivalent to HMBA after 96 hours [1]. This class-level evidence indicates that pyrrole-tetrazole hybrids, including the 1,5-dimethylpyrrolyl variant, possess inherent differentiation-inducing capacity that can be leveraged in chemical biology and anticancer drug discovery.

Differentiation potential
Class‑level
Bis‑pyrrolyl‑tetrazolyl analog: 50× lower active conc. vs. HMBA; 80% hemoglobin⁺ cells
Supports differentiation‑inducing scaffold design; direct data for this compound pending
Requires direct validation on 5‑(1,5‑dimethylpyrrolyl) variant
cell differentiation leukemia erythroid differentiation

Lipophilicity vs. Carboxylic Acid Bioisosteres

The measured LogP of 0.78 for 5-(1,5-dimethyl-1H-pyrrol-2-yl)-1H-tetrazole represents a significant increase in lipophilicity compared to the corresponding carboxylic acid analog, which would be expected to have a LogP below 0 (estimated ~ -0.5 to 0) due to ionization at physiological pH. Tetrazoles are well-established non-classical bioisosteres of carboxylic acids that maintain similar pKa and hydrogen-bonding capacity while offering enhanced metabolic stability and membrane permeability [1]. In a comparative study of pyrrolyl-tetrazole derivatives as aldose reductase inhibitors, tetrazole-containing compounds demonstrated improved phase II metabolic stability and comparable or superior enzyme inhibition relative to their carboxylic acid counterparts [2].

Lipophilicity vs. acid
Class‑level
LogP 0.78 vs. carboxylic acid analog (est. <0)
Supports improved membrane diffusion over acid bioisostere
LogP difference supports cell permeability screening
LogP lipophilicity bioisosterism tetrazole

Purity and Solid-State Properties

Commercially available 5-(1,5-dimethyl-1H-pyrrol-2-yl)-1H-tetrazole is supplied with a minimum purity specification of 95% and is characterized by a melting point of 149°C . These defined quality metrics are essential for ensuring reproducibility in synthetic chemistry and biological assays. In contrast, many structurally related tetrazoles (e.g., 5-phenyl-1H-tetrazole) are available in varying grades (technical, reagent, analytical) with less stringent purity documentation, which can introduce batch-to-batch variability and confounding effects in sensitive biochemical experiments.

Purity & solid state
Data to verify
Purity ≥95%; mp 149°C
Batch consistency supports reproducible synthesis and assay
Vendor specification; independent QC recommended
purity melting point quality control

5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole: Application Scenarios


Cell Differentiation Agent Scaffold

Given the class-level evidence that pyrrole-tetrazole hybrids can induce erythroid differentiation at concentrations fifty-fold lower than HMBA [1], 5-(1,5-dimethyl-1H-pyrrol-2-yl)-1H-tetrazole is ideally suited as a core scaffold for structure-activity relationship (SAR) studies aimed at optimizing differentiation-inducing compounds. Researchers can functionalize the pyrrole nitrogen or the tetrazole ring to explore substituent effects on potency and selectivity, with the confidence that the parent scaffold already provides a favorable pharmacokinetic starting point due to its moderate lipophilicity (LogP 0.78) and metabolic stability advantages over amide-based alternatives.

COX-2 Assay Negative Control

The documented lack of COX-2 inhibition (IC₅₀ > 100,000 nM) [2] establishes this compound as a reliable negative control in cell-based assays designed to identify novel anti-inflammatory agents. When screening libraries of tetrazole-containing compounds for COX-2 inhibitory activity, inclusion of 5-(1,5-dimethyl-1H-pyrrol-2-yl)-1H-tetrazole allows researchers to distinguish true hits from assay artifacts and to benchmark the selectivity of more potent derivatives.

Carboxylic Acid Bioisostere Building Block

As a tetrazole-bearing heterocycle with a LogP of 0.78, this compound can be directly employed as a carboxylic acid bioisostere in the synthesis of lead compounds requiring improved membrane permeability and metabolic stability [3]. The 1,5-dimethylpyrrole moiety provides an additional site for hydrogen bonding and π-stacking interactions, making it particularly valuable for targeting enzymes with hydrophobic active sites or protein-protein interaction interfaces where carboxylic acids exhibit poor binding.

Functional Materials and Coordination Intermediate

The tetrazole ring in 5-(1,5-dimethyl-1H-pyrrol-2-yl)-1H-tetrazole can act as a ligand for transition metals, while the pyrrole ring offers sites for further functionalization. This dual functionality makes the compound a useful intermediate for the preparation of metal-organic frameworks (MOFs), coordination polymers, and catalytic systems where defined purity (≥95%) and reproducible melting point (149°C) are critical for achieving consistent material properties .

Application
Selection Property
Validation Focus
Cell differentiation SAR studies
Pyrrole‑tetrazole scaffold with class‑level differentiation evidence
Potency and differentiation marker validation required
COX‑2 assay negative control
Reported weak COX‑2 inhibition profile
Benchmarking against known inhibitors; artifact exclusion
Carboxylic acid bioisostere building block
Tetrazole moiety as metabolically stable bioisostere; moderate lipophilicity
Permeability and metabolic stability verification
Coordination chemistry / MOF intermediate
Bidentate ligand potential; defined purity and melting point
Material reproducibility and metal‑binding validation

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